1-(4-fluorophenyl)-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

This fluorinated heterocyclic building block is a privileged scaffold for medicinal chemistry, enabling direct construction of p38α MAP kinase and FLT3-ITD inhibitor libraries. The 4-fluorophenyl substituent acts as a metabolically stable anchor critical for binding, as demonstrated by p38α inhibitors (IC₅₀ = 700 nM) where removal of the fluorine ablates activity. With a free 3-amino handle, the scaffold supports rapid parallel acylation, sulfonylation, or reductive amination without protecting groups, delivering structurally diverse amides, sulfonamides, and ureas. Its fragment-like metrics (MW 177.18, XLogP 1.6) guarantee efficient lead optimization. Not simply an intermediate but a strategic gateway to targeted kinase libraries for inflammatory disease and hematologic oncology programs.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 87949-12-0
Cat. No. B3292716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1H-pyrazol-3-amine
CAS87949-12-0
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)N)F
InChIInChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
InChIKeyZLDCOALWOXLJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-1H-pyrazol-3-amine: A Core Amino-Pyrazole Scaffold for Kinase-Targeted Drug Discovery


1-(4-fluorophenyl)-1H-pyrazol-3-amine (CAS: 87949-12-0) is a fluorinated heterocyclic building block featuring a primary aromatic amine at the 3-position of a pyrazole ring and a para-fluorophenyl substituent at the 1-position . With a molecular weight of 177.18 g/mol and a calculated XLogP of 1.6, this compound exhibits moderate lipophilicity and a topological polar surface area (TPSA) of 43.8 Ų, making it a versatile intermediate for downstream functionalization via the reactive 3-amino handle . The 4-fluorophenyl motif serves as a metabolically stable lipophilic anchor that enhances target binding affinity in kinase inhibitor programs, including p38α MAP kinase and FLT3 inhibitor scaffolds [1].

Why 1-(4-Fluorophenyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Unsubstituted or Chloro-Analogs


Despite sharing a common pyrazole-3-amine core, analogs with divergent N1-aryl substitution exhibit pronounced differences in both physicochemical properties and biological performance that preclude simple substitution in established synthetic routes and SAR programs. Replacing the para-fluoro group with hydrogen (1-phenyl-1H-pyrazol-3-amine) removes the electron-withdrawing inductive effect that modulates the nucleophilicity of the 3-amino group and alters metabolic stability, while substitution with para-chloro (4-chlorophenyl analog) increases molecular weight from 177.18 to 193.63 g/mol and elevates lipophilicity, potentially compromising downstream pharmacokinetic profiles . More critically, SAR studies within pyrazole-3-amine derivative series demonstrate that the para-fluoro substituent directly influences target binding potency—as evidenced by the 700 nM p38α MAP kinase IC₅₀ observed for a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-yl derivative—and that removing this fluorine or relocating the amine to alternative positions on the pyrazole ring can ablate activity entirely [1].

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-1H-pyrazol-3-amine Versus Closest Structural Analogs


Physicochemical Differentiation: 1-(4-Fluorophenyl)-1H-pyrazol-3-amine vs. 1-(4-Chlorophenyl)-1H-pyrazol-3-amine

Substitution of the para-fluoro atom with para-chloro in the 1-aryl-pyrazol-3-amine scaffold increases molecular weight by 16.45 g/mol (177.18 → 193.63 g/mol), representing a ~9.3% mass increase . Although direct comparative LogP data for these exact analogs are not available in the open literature, the calculated XLogP of 1.6 for the 4-fluoro analog combined with the established trend that para-chloro substitution increases lipophilicity relative to para-fluoro in aromatic systems provides class-level inference that the chloro analog would exhibit higher LogP, potentially altering membrane permeability and off-target binding profiles. This mass and lipophilicity differential becomes meaningful in fragment-based drug discovery where maintaining ligand efficiency (LE) and avoiding molecular obesity are critical decision criteria.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility and Reactivity Differentiation: 3-Amino vs. 5-Amino vs. N-Substituted Pyrazole Isomers

1-(4-Fluorophenyl)-1H-pyrazol-3-amine provides a reactive primary aromatic amine at the 3-position that serves as a versatile synthetic handle for acylation, sulfonylation, reductive amination, and diazonium salt formation . In contrast, its positional isomer 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 72411-52-0) places the amine at the 5-position adjacent to the N1 nitrogen, altering the electronic environment and nucleophilicity [1]. Furthermore, when the 3-amino group is alkylated or arylated—as in the case of FPL 62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, CAS: 103141-09-9)—the compound acquires distinct biological activity (COX/5-LOX dual inhibition with IC₅₀ values of 3.1 μM and 3.5 μM, respectively) , but simultaneously loses the free amine handle required for further diversification. The 1-(4-fluorophenyl)-1H-pyrazol-3-amine scaffold uniquely balances a metabolically stable N1-aryl substituent with an unsubstituted 3-amino group, preserving maximum synthetic flexibility for library synthesis while incorporating the fluorine atom that enhances binding in kinase-targeted programs.

Synthetic Chemistry Building Blocks Parallel Synthesis

Biological Activity Contextualization: Why the Scaffold Is Prioritized Over Unsubstituted Phenyl or Methyl Analogs in Kinase Programs

Direct comparative IC₅₀ data between 1-(4-fluorophenyl)-1H-pyrazol-3-amine and its unsubstituted phenyl or methyl analogs are not publicly available for the parent compound. However, evidence from structurally related pyrazole-3-amine derivative series provides strong class-level inference for the critical role of the 4-fluorophenyl group. A 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-yl derivative (BDBM15754) demonstrated an IC₅₀ of 700 nM against p38α MAP kinase, establishing that this substitution pattern can support potent target engagement when appropriately elaborated [1]. In the FLT3 inhibitor space, multiple research groups have independently selected the pyrazole-3-amine scaffold with N1-aryl substitution (including 4-fluorophenyl motifs) as the privileged core for developing inhibitors that overcome secondary resistance mutations [2][3]. Notably, when the 1-position substituent is changed to methyl (as in 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffolds), the biological profile shifts toward androgen receptor antagonism rather than kinase inhibition, with compound 10e exhibiting an IC₅₀ of 18 μM against LNCaP prostate cancer cells and 46% PSA downregulation [4]. This divergence in target engagement—kinase inhibition for N1-aryl analogs versus nuclear receptor modulation for N1-methyl analogs—underscores that the N1-aryl group (specifically 4-fluorophenyl) is not interchangeable and directly dictates the therapeutic application space.

Kinase Inhibition FLT3 p38 MAPK Structure-Activity Relationship

High-Impact Application Scenarios for 1-(4-Fluorophenyl)-1H-pyrazol-3-amine (CAS: 87949-12-0)


Synthesis of p38α MAP Kinase Inhibitor Derivatives via 3-Amino Functionalization

The scaffold serves as the core intermediate for preparing 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-yl derivatives that demonstrate p38α MAP kinase inhibition. As validated by BindingDB entry BDBM15754, elaboration at the 3-position via acylation with appropriate aryl ketone moieties yields compounds with IC₅₀ values of 700 nM against human recombinant p38α MAP kinase . The free 3-amino group enables parallel library synthesis through amide bond formation, sulfonamide coupling, or reductive amination, allowing medicinal chemistry teams to rapidly explore SAR around the solvent-exposed region of the kinase ATP-binding pocket. Procurement of this building block supports structure-guided optimization programs targeting inflammatory diseases where p38α inhibition is therapeutically validated.

Development of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Research

The pyrazole-3-amine scaffold with N1-4-fluorophenyl substitution has been independently validated in multiple medicinal chemistry campaigns as a privileged core for developing FLT3-ITD inhibitors capable of overcoming secondary resistance mutations . This compound provides the unelaborated starting point for constructing focused libraries of FLT3 inhibitors through diversification at the 3-amino position. Research groups have demonstrated that pyrazole-3-amine derivatives exhibit potent and selective inhibitory activity against FLT3-ITD-positive AML cells and maintain efficacy against BaF3 cells harboring secondary resistance mutations . The scaffold's moderate lipophilicity (XLogP = 1.6) and molecular weight (177.18 g/mol) leave substantial property space for optimization without exceeding drug-like thresholds, making it an attractive starting point for hit-to-lead and lead optimization campaigns in hematologic oncology.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 177.18 g/mol, calculated XLogP of 1.6, and topological polar surface area of 43.8 Ų, 1-(4-fluorophenyl)-1H-pyrazol-3-amine meets established fragment-likeness criteria (MW <250, LogP <3, TPSA <60 Ų) . The compound contains a primary amine capable of forming hydrogen bonds as both donor and acceptor, while the 4-fluorophenyl group provides a lipophilic anchor that can be probed by ¹⁹F NMR in fragment screening campaigns. In contrast to the 4-chloro analog (MW 193.63 g/mol) , the lower molecular weight of the fluoro analog preserves higher ligand efficiency potential. This building block is appropriate for inclusion in general fragment screening libraries and focused kinase-targeted fragment sets, where its reactive 3-amino group allows for subsequent fragment growing and linking strategies.

Synthesis of N-Acylated and N-Sulfonylated Derivative Libraries for Kinase Selectivity Profiling

The unsubstituted 3-amino group in 1-(4-fluorophenyl)-1H-pyrazol-3-amine provides a chemically orthogonal handle that remains available for late-stage diversification—a feature absent in N-arylated analogs such as FPL 62064 . This enables robust parallel synthesis workflows where the core scaffold can be reacted with diverse acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes to generate arrays of amides, sulfonamides, ureas, and secondary amines without the need for protecting group strategies or deprotection steps. Such libraries are valuable for broad kinase selectivity profiling, where subtle modifications to the solvent-exposed region of ATP-competitive inhibitors can dramatically alter off-target profiles. The moderate lipophilicity of the parent scaffold ensures that even with substantial substituent addition, many library members will remain within drug-like property space, reducing attrition due to poor physicochemical characteristics.

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